

# Melatonin-d3: A Technical Guide to Chemical Properties and Stability for Researchers

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## Compound of Interest

Compound Name: Melatonin-d3

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This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of **Melatonin-d3** (N-acetyl-5-methoxytryptamine-d3). This document is intended for researchers, scientists, and drug development professionals who utilize deuterium-labeled melatonin as an internal standard in quantitative analyses or in metabolic studies.

## Core Chemical Properties

**Melatonin-d3** is a deuterated analog of melatonin, where three hydrogen atoms on the N-acetyl group have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

## Structural and General Properties

Below is a summary of the key chemical properties of **Melatonin-d3**.

Property	Value	Source(s)
Chemical Name	N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide-2,2,2-d3	[1]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> D <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	235.30 g/mol	[1]
CAS Number	90735-69-6	[1]
Appearance	Gray solid	[1]
Purity	≥95% (Chemical), ≥98% (Deuterium)	[1]

## Physicochemical Properties

The physicochemical properties of **Melatonin-d3** are crucial for its handling, formulation, and analytical method development.

Property	Value	Notes	Source(s)
Melting Point	113 - 116 °C	Data for Melatonin-d7, expected to be very similar for Melatonin-d3. Unlabeled melatonin melts at 116-118 °C.	[2][3]
Boiling Point	~512.8 °C at 760 mmHg	Data for unlabeled melatonin. Deuteration is not expected to significantly alter the boiling point.	[4]
Solubility	Soluble in Acetonitrile, DMSO	[1]	

## Stability Profile

Understanding the stability of **Melatonin-d3** is critical for ensuring the accuracy and reliability of experimental results. As a direct analog, its stability profile is expected to be comparable to that of unlabeled melatonin.

## Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of **Melatonin-d3**.

Condition	Recommendation	Duration	Source(s)
Solid Form	Store at -20°C in the dark. Desiccate.	24 months	[1]
In Solvent	Store at -80°C	6 months	[5]
Store at -20°C	1 month	[5]	
Transportation	Room temperature	Up to 3 weeks	[1]

## Degradation Profile

Melatonin is susceptible to degradation under certain conditions. Forced degradation studies on unlabeled melatonin provide insight into the potential degradation pathways for **Melatonin-d3**.

- **Acidic and Basic Conditions:** Melatonin degrades in both acidic and basic media. The degradation follows first-order kinetics and is more pronounced at higher concentrations of acid or base[6].
- **Oxidative Stress:** Exposure to oxidizing agents, such as hydrogen peroxide, leads to the degradation of melatonin[7].
- **Photostability:** Melatonin is sensitive to light, particularly UV radiation, which can cause degradation[7][8]. It is recommended to handle **Melatonin-d3** solutions with minimum light exposure.

- Thermal Stress: Elevated temperatures accelerate the degradation of melatonin. Studies have shown that degradation increases with rising temperature[9].

## Experimental Protocols

The following are representative experimental protocols for stability testing of melatonin, which can be adapted for **Melatonin-d3**.

### Forced Degradation Study Protocol

This protocol is designed to assess the stability of the molecule under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and establish the intrinsic stability of **Melatonin-d3**.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Melatonin-d3** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Stress Conditions:
  - Acid Hydrolysis: Treat the stock solution with 5 M HCl at 70°C for 30 minutes[7].
  - Base Hydrolysis: Treat the stock solution with 2 M NaOH at 70°C for 30 minutes[7].
  - Oxidative Degradation: Treat the stock solution with 3% H<sub>2</sub>O<sub>2</sub> at 80°C for 10 minutes[7].
  - Photodegradation: Expose the stock solution to UV light (e.g., 365 nm) for 5 hours[7].
  - Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 60°C, 70°C, 80°C, 90°C) and sample at various time points[9].
- Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The peak area of the parent drug and the formation of any degradation products should be monitored.

## Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying **Melatonin-d3** and its degradation products.

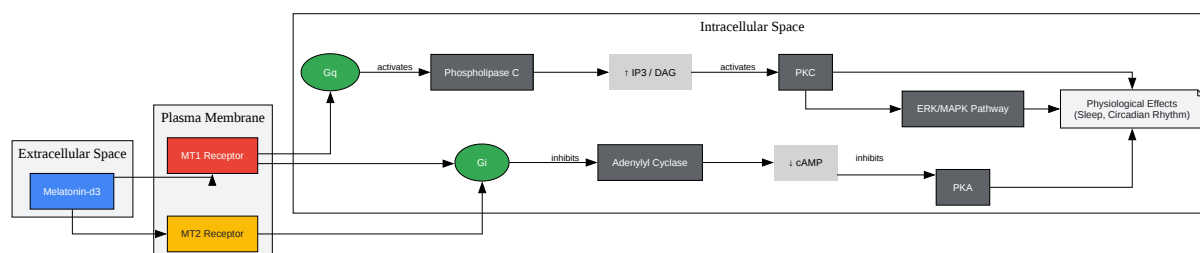
Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m)[10][11].
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 55:45 v/v)[12].
- Flow Rate: 1.0 mL/min[12].
- Detection: UV detection at an appropriate wavelength (e.g., 222 nm or 280 nm)[10].
- Column Temperature: 40°C[12].

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

## Signaling Pathways of Melatonin

Melatonin exerts its biological effects primarily through interaction with G-protein coupled receptors (GPCRs), namely MT1 and MT2. The signaling cascades initiated by melatonin receptor activation are crucial to its physiological functions, including the regulation of circadian rhythms and sleep. As a stable isotope-labeled analog, **Melatonin-d3** is expected to follow the same signaling pathways.



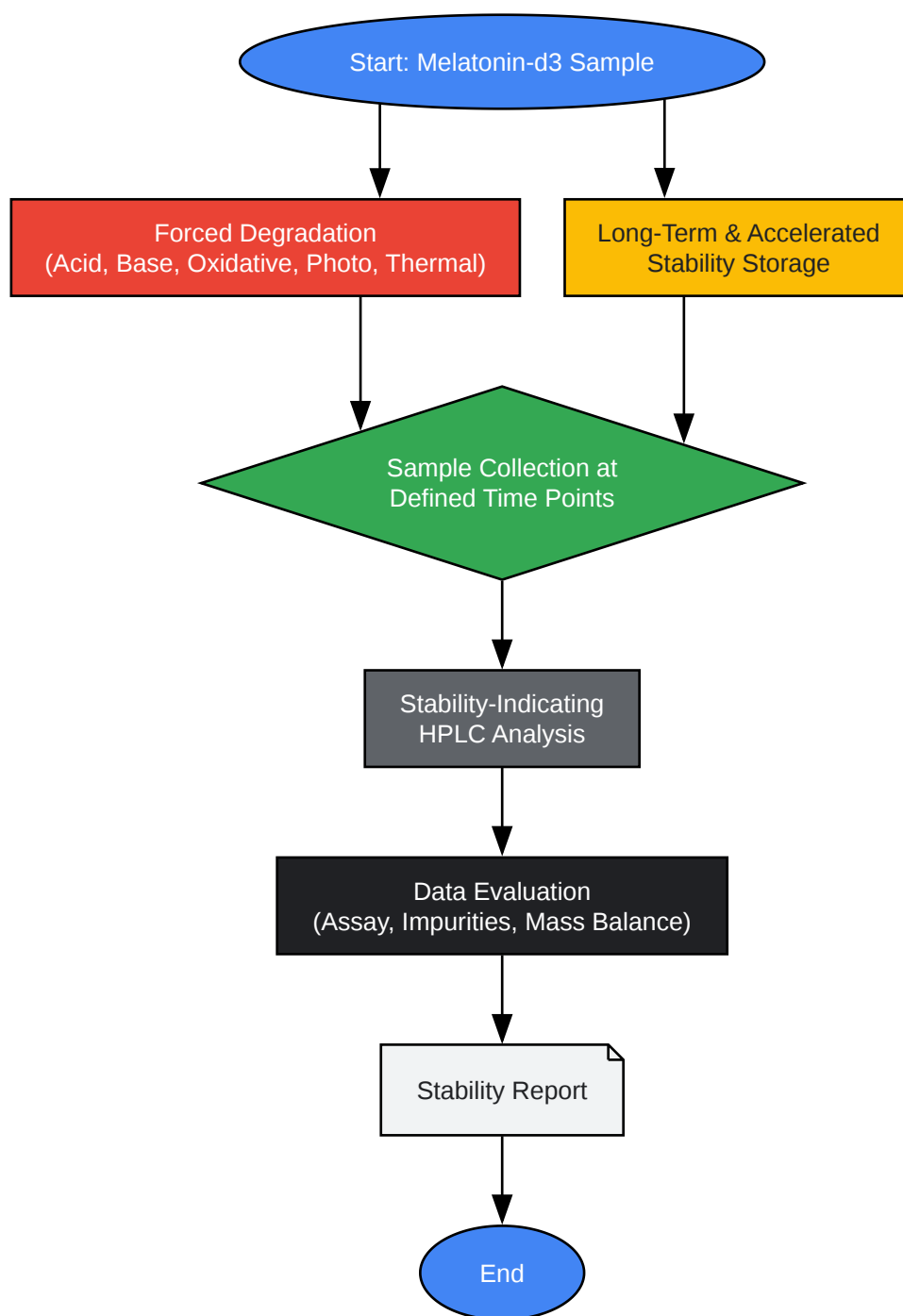
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**Caption: Melatonin-d3** receptor signaling cascade.

The binding of **Melatonin-d3** to MT1 and MT2 receptors leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity[10]. Additionally, melatonin receptors can couple to Gq proteins, activating phospholipase C (PLC), which in turn increases inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the activation of protein kinase C (PKC) and downstream pathways like the ERK/MAPK pathway[10].

## Experimental Workflow for Stability Analysis

A typical workflow for assessing the stability of **Melatonin-d3** in a pharmaceutical preparation is outlined below.



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**Caption:** Workflow for **Melatonin-d3** stability testing.

This workflow begins with subjecting the **Melatonin-d3** sample to both forced degradation and long-term/accelerated stability studies. Samples are collected at predetermined intervals and analyzed using a validated stability-indicating HPLC method. The resulting data on assay,

purity, and degradation products are evaluated to establish the stability profile and shelf-life of the product.

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